![molecular formula C12H10ClNO2 B170163 Ethyl 7-chloroquinoline-3-carboxylate CAS No. 133455-49-9](/img/structure/B170163.png)
Ethyl 7-chloroquinoline-3-carboxylate
Overview
Description
Ethyl 7-chloroquinoline-3-carboxylate is a compound that falls under the category of quinoline-3-carboxylates . Quinoline heterocycles are widely found in medicinally important natural products . They exhibit interesting biological and pharmacological properties, such as antimalarial, antibacterial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive activity, antileishmanial activity, and anticancer properties .
Synthesis Analysis
The ethyl-2-chloroquinoline-3-carboxylates were achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 in good yields .Molecular Structure Analysis
The chemical structures of these compounds were confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques .Chemical Reactions Analysis
The reactions of several 2-chloroquinoline-3-carboxylate esters with propargyl alcohol and a secondary amine in the presence of a palladium catalyst lead to the formation of new alkyl 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate derivatives .Scientific Research Applications
Antibacterial Agents
Ethyl 7-chloroquinoline-3-carboxylate and its analogs have been studied for their potential as antibacterial agents . The compounds were tested for their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera and found to possess moderate activity .
Synthesis of Quinoline Ring Systems
The compound plays a crucial role in the synthesis of quinoline ring systems . The ethyl-2-chloroquinoline-3-carboxylates were achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate .
Construction of Fused or Binary Quinoline-Cord Heterocyclic Systems
The compound has been used in reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . This highlights the compound’s versatility and importance in the field of organic chemistry .
Biological Evaluation
The biological evaluation of the compound and its analogs has been a significant area of research . This involves studying the compound’s interactions with biological systems and assessing its potential therapeutic effects .
Synthetic Applications
The compound has various synthetic applications, particularly in the field of medicinal chemistry . It serves as a key intermediate in the synthesis of a wide range of biologically active compounds .
Environmentally Friendly Reactions
In recent decades, chemists have focused much attention on environmentally friendly reactions . The synthesis of ethyl 7-chloroquinoline-3-carboxylate and its analogs aligns with this trend, as it involves carbon–carbon and carbon–nitrogen bond formation reactions .
Mechanism of Action
Target of Action
Ethyl 7-chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their wide range of biological and pharmacological properties Quinoline derivatives are known to exhibit antibacterial , antimalarial , anti-asthmatic, antihypertensive, anti-inflammatory , immunosuppressive , antileishmanial , and anticancer properties, suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that quinoline derivatives interact with their targets, leading to changes that result in their observed biological effects
Biochemical Pathways
Given the broad range of biological activities exhibited by quinoline derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to bacterial growth, immune response, inflammation, and cell proliferation, among others.
Pharmacokinetics
It is reported that the compound has high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 and CYP2C19 inhibitor . These properties would influence the bioavailability of the compound.
Result of Action
Given the range of biological activities exhibited by quinoline derivatives , the compound could potentially have a variety of effects at the molecular and cellular level, including inhibition of bacterial growth, modulation of immune response, reduction of inflammation, and inhibition of cell proliferation.
Safety and Hazards
While specific safety data for Ethyl 7-chloroquinoline-3-carboxylate was not found, safety data for a similar compound, Ethyl 4-chloroquinoline-3-carboxylate, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling .
Future Directions
Quinoline heterocycles, including Ethyl 7-chloroquinoline-3-carboxylate, are very interesting targets for organic chemists due to their wide range of biological and pharmacological properties . Several strategies for their synthesis have been developed, but the search continues to find a better and improved methodology . In recent decades, chemists have focused much attention on environmentally friendly reactions .
properties
IUPAC Name |
ethyl 7-chloroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDPSLVAMXVUCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573666 | |
Record name | Ethyl 7-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloroquinoline-3-carboxylate | |
CAS RN |
133455-49-9 | |
Record name | Ethyl 7-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.